molecular formula C22H22O10 B1337653 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane CAS No. 2144-69-6

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane

Cat. No.: B1337653
CAS No.: 2144-69-6
M. Wt: 446.4 g/mol
InChI Key: SMNDVBDBKRCKDY-UHFFFAOYSA-N
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Description

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane is an organic compound with the molecular formula C22H22O10.

Preparation Methods

Chemical Reactions Analysis

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of hydroxyl and ester groups, which interact with various molecular targets and pathways. The compound can form stable complexes with other molecules, making it useful in applications such as drug delivery and polymer synthesis .

Comparison with Similar Compounds

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ester groups and the ability to form stable complexes, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-O-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c23-9-11-29-19(25)15-1-5-17(6-2-15)21(27)31-13-14-32-22(28)18-7-3-16(4-8-18)20(26)30-12-10-24/h1-8,23-24H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNDVBDBKRCKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346577
Record name 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-69-6
Record name 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUY5TYP54E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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